Home > Products > Screening Compounds P35720 > 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one - 902623-77-2

3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Catalog Number: EVT-2512709
CAS Number: 902623-77-2
Molecular Formula: C23H15F2NO2
Molecular Weight: 375.375
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is the hydrochloride salt of the amine 8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Its structure was investigated and compared to a fluorinated analogue, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []

Relevance: This compound shares the core structure of 3,4-dihydroquinolin-2(1H)-one with 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one. The variations lie in the substituents on the quinolinone scaffold. This compound emphasizes the exploration of structural modifications around the shared core for potentially desirable properties. []

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

Compound Description: This compound is a thiazole derivative incorporating a pyrazole ring substituted with two 4-fluorophenyl groups and a 1,2,3-triazole ring. Its crystal structure, exhibiting a largely planar conformation, has been determined by single-crystal diffraction. []

Relevance: Though structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, this compound highlights the prevalence of the 4-fluorophenyl moiety in medicinal chemistry, suggesting its potential contribution to desirable pharmacological properties. []

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

Compound Description: This compound is structurally analogous to compound 4, differing only in the substituent at the 4-position of the thiazole ring (fluorine instead of chlorine). Like compound 4, its crystal structure has been determined and found to be isostructural with compound 4. []

Relevance: This compound, similar to compound 4, emphasizes the significance of the 4-fluorophenyl group and its potential role in influencing biological activity. The structural similarity to compound 4 and the observed isostructurality underscores the impact of subtle modifications on crystal packing and potentially on pharmacological properties. []

Diethyl {(4-oxo-1,4-dihydroquinolin-3-yl)(aryl/heteroaryl-amino)methyl}phosphonates

Compound Description: This group of compounds represents a novel series featuring a diethyl phosphonate moiety linked to a quinolin-4-one scaffold via an (aryl/heteroaryl-amino)methyl bridge. These compounds were synthesized and evaluated for their antifungal properties. []

Relevance: These compounds share the core quinolin-4-one structure with 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one. This connection highlights the potential of this scaffold for various medicinal chemistry applications, including antifungal drug development. The presence of the phosphonate group suggests an exploration of diverse functionalities for enhanced activity. []

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-Fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol mixture

Compound Description: This entry represents a mixture of two active compounds, 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-Fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol, investigated for their combined antimicrobial and antifungal activities in a potential drug formulation using thistle seed oil. []

Relevance: While structurally different from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, this mixture highlights the significance of incorporating fluorine-containing moieties in medicinal chemistry, particularly for developing antimicrobial and antifungal agents. The presence of 2-fluorophenyl and 4-bromophenyl groups in the mixture aligns with the use of halogenated aromatics in the target compound, 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: This compound, identified as GDC-0994, is a potent and selective inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), a key component of the RAS/RAF/MEK/ERK signaling cascade often implicated in cancer. []

Relevance: Although structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, GDC-0994 exemplifies the utilization of halogenated aromatic rings, particularly 4-chloro-3-fluorophenyl, in medicinal chemistry for targeted kinase inhibition. This structural feature is reminiscent of the 4-fluorophenyl and 2-fluorophenyl groups present in 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, suggesting a potential avenue for exploring kinase inhibitory properties within this chemical space. []

(2E)-1-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

Compound Description: This compound features a quinolin-2(1H)-one core linked to a 4-hydroxy-3-methoxyphenyl moiety via a propenone linker. Its crystal structure highlights the presence of O—H⋯O hydrogen bonds, contributing to one-dimensional chains further stabilized by π–π interactions. []

Relevance: This compound shares the quinolinone core with 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, albeit with variations in the substituents and their positions. This structural similarity suggests a potential starting point for exploring the impact of different substituents on the biological activity and physicochemical properties of the quinolinone scaffold. []

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones

Compound Description: This class of compounds, featuring a thieno[2,3-d]pyrimidin-4(3H)-one core, was designed, synthesized, and evaluated for bactericidal activities. Some of these compounds demonstrated promising inhibitory effects against crop biomass, highlighting their potential as agricultural fungicides. []

Relevance: The incorporation of a 4-fluorophenyl group in these thieno[2,3-d]pyrimidin-4(3H)-ones aligns with the presence of fluorinated aromatic rings in 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one. This shared structural feature emphasizes the importance of fluorinated aromatics in modulating biological activity, potentially contributing to desirable pharmacological or pesticidal effects. []

6-[(2-Chloropyridin-5-ylmethyl)(ethyl)azanyl]-4-(2-fluorophenyl)-1-methyl-5-nitro-1,2,3,4-tetrahydropyridin-2-one

Compound Description: This compound, featuring a tetrahydropyridin-2-one core substituted with 2-chloropyridine, ethyl amine, and 2-fluorophenyl groups, has been structurally characterized. Its crystal structure reveals a skew-boat conformation for the tetrahydropyridone ring and a significant dihedral angle between the benzene and pyridine rings. []

Relevance: Although structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, this compound highlights the relevance of incorporating fluorinated aromatic rings, particularly 2-fluorophenyl, in medicinal chemistry. This structural similarity suggests a potential area for exploring diverse pharmacological properties within this chemical space. []

3-[4-(4-Fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one and 3-[4-(2-Fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one

Compound Description: These compounds are benzoxazol-2(3H)-one derivatives featuring a piperazine ring linked to the core structure via a methylene bridge. The piperazine ring is further substituted with a 4-fluorophenyl or a 2-fluorophenyl group. []

Relevance: While structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, these compounds highlight the utilization of both 4-fluorophenyl and 2-fluorophenyl moieties in medicinal chemistry. These structural features, also present in 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, suggest a potential avenue for exploring structure-activity relationships and optimizing biological activity by modifying the position of the fluorine atom on the aromatic ring. []

5-[[(2R,3S)-2-[(1R)-1-[3,5-Bis(trifluorométhyl)phényl]éthoxy]-3-(4-fluorophényl)-4-morpholinyl]méthyl]-1,2-dihydro-3H-1,2,4-triazol-3-one

Compound Description: This compound, commonly known as Aprepitant, is a potent and selective antagonist of the neurokinin 1 (NK1) receptor. The research discusses new crystalline polymorphs of Aprepitant and a method for its preparation. []

Relevance: While structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, Aprepitant incorporates a 4-fluorophenyl moiety, highlighting its prevalence in medicinal chemistry. The presence of this specific substituent in both Aprepitant and the target compound suggests its potential role in contributing to desirable pharmacological profiles. []

2-((5-(3-(4-Fluorophenyl)-4-R2-1,2,4-triazole-3-yl)thio)-1-arylethanone

Compound Description: This series of compounds, featuring a 1,2,4-triazole ring linked to an aryl ethanone moiety through a thioether linkage, was synthesized and evaluated for anticonvulsant activity. The study aims to understand the relationship between the structure of these compounds and their anticonvulsant potency. []

Relevance: Similar to 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, these compounds utilize a 4-fluorophenyl substituent. This shared structural feature emphasizes the significance of fluorinated aromatics in medicinal chemistry, particularly in designing compounds with potential central nervous system activity, such as anticonvulsants. []

(E)-1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Compound Description: This compound features a 1,2,3-triazole ring linked to a 4-fluorophenylpropenone moiety. The crystal structure of this compound, determined by X-ray diffraction, reveals the presence of C—H⋯N hydrogen bonds linking the molecules into dimers. []

Relevance: This compound shares the 4-fluorophenyl moiety with 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, highlighting the significance of this substituent in medicinal chemistry. This structural similarity suggests a potential area for exploring diverse biological activities within this chemical space. []

Compound Description: TAK-802 is a potent acetylcholinesterase inhibitor under investigation as a potential therapeutic agent for voiding dysfunction. The research investigates its pharmacokinetic properties in rats, dogs, and monkeys. []

Relevance: While structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, TAK-802 incorporates a 3-fluorophenyl moiety, highlighting the use of fluorinated aromatic rings in medicinal chemistry. This structural feature, while at a different position on the aromatic ring compared to the target compound, suggests a potential area for exploring structure-activity relationships and biological activity modulation by varying the position of the fluorine substituent. []

(E)-3-(2-Ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one

Compound Description: This compound features a piperazine ring substituted with both 2-fluorophenyl and 4-fluorophenyl groups, linked to a 2-ethoxyphenylpropenone moiety. The crystal structure analysis reveals a chair conformation for the piperazine ring and an E conformation for the C=C double bond. []

Relevance: This compound bears a striking structural resemblance to 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, featuring both 2-fluorophenyl and 4-fluorophenyl moieties. This close structural similarity suggests that this compound could exhibit similar biological activities and emphasizes the importance of these fluorinated aromatic rings in modulating pharmacological properties. []

4,5-dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-1,2,4-triazol-5-(1H)-one

Compound Description: This compound, a key intermediate in synthesizing the herbicide carfentrazone-ethyl, was synthesized using various methods. The research focuses on optimizing its preparation for industrial-scale production. [, , ]

Relevance: Although structurally different from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, this compound highlights the use of a halogenated aromatic ring, specifically 4-chloro-2-fluorophenyl, in its structure. The presence of halogens, particularly fluorine, on aromatic rings is a common feature in medicinal and agricultural chemistry, suggesting a potential avenue for exploring the biological activity of 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one in similar applications. [, , ]

(2Z)-2-Benzyl­idene-4-[(1-benzyl-1H-1,2,3-triazol-4-yl)meth­yl]-3,4-di­hydro-2H-1,4-benzo­thia­zin-3-one

Compound Description: This compound features a benzothiazine core with a benzylidene substituent and a 1,2,3-triazole ring linked via a methylene bridge. Its crystal structure has been analyzed, revealing weak C—H⋯O hydrogen bonds contributing to chain formation. []

Relevance: While structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, this compound emphasizes the use of benzyl and substituted benzyl groups in conjunction with heterocyclic cores in medicinal chemistry. Although 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one features fluorinated phenyl rings instead of benzyl groups, this highlights a potential avenue for exploring structural modifications to modulate its biological activity. []

Compound Description: These compounds, three polyols and three saccharides, were investigated for their viscosity properties in relation to their hydroxyl group content and molar mass. The study aims to understand the impact of these structural features on viscosity, which is relevant to atmospheric secondary organic aerosol (SOA) formation. []

4,5-Dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-1,2,4-triazol-5-(1H)-one

Compound Description: This compound, an essential intermediate in the synthesis of the herbicide carfentrazone-ethyl, was synthesized using an elevated temperature fluorination technique. The research focuses on optimizing the reaction conditions to improve yield and purity for industrial production. []

Relevance: Although structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, this compound highlights the use of a halogenated aromatic ring, specifically 4-chloro-2-fluorophenyl, and a difluoromethyl group. This emphasis on incorporating fluorine into the structure is relevant to the target compound and suggests a potential area for exploring the impact of fluorinated substituents on biological activity. []

1-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl)-3-methyl-2,7-diphenyl-1,4-diazepan-5-one analogs

Compound Description: These compounds are analogs of the atypical antipsychotic drug aripiprazole, designed by replacing the 2,3-dichlorophenyl-4-piperazine/diazepane moiety with a 3-methyl-2,7-diphenyl-1,4-diazepan-5-one group. The research focuses on evaluating their antipsychotic activity and pharmacokinetic properties. []

Relevance: These analogs share the 3,4-dihydroquinolin-2(1H)-one core structure with 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one. This structural similarity, despite variations in the substituents and their positions, suggests a potential starting point for exploring the impact of different modifications on the biological activity and physicochemical properties of the shared core scaffold. Additionally, the focus on antipsychotic activity in this research highlights a potential therapeutic area for exploring the biological activity of 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one. []

(E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one derivatives

Compound Description: These compounds, featuring a quinazolin-4(3H)-one core linked to a thiadiazole ring and a styryl group, were synthesized and evaluated for their antifungal and antibacterial activities. The study aimed to identify potent antimicrobial agents with broad-spectrum activity. []

Relevance: These compounds share the quinazolin-4(3H)-one core structure with 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, although with variations in the substituents and their positions. This structural similarity suggests a potential starting point for exploring the impact of different modifications on the biological activity and physicochemical properties of the shared core scaffold. The study's focus on antimicrobial and antifungal activities highlights a potential therapeutic area for exploring the biological activity of 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one. []

1,1’-(1,4-Phenylenebis(3-amino-6-methyl-1H-pyrazolo[3,4-b]pyridine-4,5-diyl))bis(ethan-1-one)

Compound Description: This compound features two pyrazolo[3,4-b]pyridine moieties linked by a 1,4-phenylene bridge. The research focuses on its synthesis and subsequent reactions to build up pyrazolotriazine or pyrazole rings on the core structure. []

Relevance: While structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, this compound emphasizes the exploration of diverse heterocyclic systems in medicinal chemistry. Although the core structures differ, this research highlights the potential of incorporating different heterocycles, such as pyrazolo[3,4-b]pyridine, into the target compound's framework to modulate its biological activity and explore new pharmacological applications. []

(E)-1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-3-(4-ethoxyphenyl)prop-2-en-1-one

Compound Description: This compound features a piperazine ring substituted with two 4-fluorophenyl groups, linked to a 4-ethoxyphenylpropenone moiety. Its crystal structure reveals a chair conformation for the piperazine ring and an E conformation for the C=C double bond. []

Relevance: This compound shares the bis(4-fluorophenyl)methylpiperazin-1-yl moiety with 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, highlighting the significance of this structural feature in medicinal chemistry. This similarity suggests that these compounds could exhibit similar biological activities and emphasizes the potential importance of this specific moiety in modulating pharmacological properties. []

(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one

Compound Description: This compound features a piperazine ring substituted with two 4-methoxyphenyl groups, linked to a 4-fluorophenylpropenone moiety. The crystal structure analysis confirms an E conformation for the C=C double bond and a chair conformation for the piperazine ring. []

Relevance: This compound shares the 4-fluorophenylpropenone moiety with 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, highlighting the relevance of this structural feature in medicinal chemistry. This similarity suggests a potential area for exploring diverse biological activities within this chemical space and understanding the contribution of the shared moiety to pharmacological properties. []

1-(4-Oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

Compound Description: This series of compounds, featuring a quinazolin-4(3H)-one core linked to a thiosemicarbazide moiety, was synthesized and evaluated for its antimicrobial activity against various Gram-positive and Gram-negative bacteria. []

Relevance: These compounds share the quinazolin-4(3H)-one core with 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, indicating the potential of this scaffold for antimicrobial applications. The variations in the substituents and the presence of the thiosemicarbazide group highlight the exploration of diverse functionalities to enhance antimicrobial activity. []

[N-methyl-3H]-7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2H-1,4-benzodiazepin-2-one ([3H]fludiazepam)

Compound Description: [3H]fludiazepam is a radiolabeled version of fludiazepam, a benzodiazepine drug with anxiolytic properties. This compound was prepared for use in metabolic studies. []

Relevance: This compound highlights the use of a 2-fluorophenyl substituent on a benzodiazepine ring system. While the core structure differs from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, the presence of the 2-fluorophenyl group emphasizes its potential relevance in diverse chemical contexts and its potential contribution to biological activity. []

3-Unsubstituted 1,4-Dihydroquinolin-4-one derivatives

Compound Description: This class of compounds, characterized by an unsubstituted position 3 on the 1,4-dihydroquinolin-4-one core, was synthesized from 2-nitroacetophenone through a denitrocyclization reaction. []

Relevance: These derivatives share the core structure of 1,4-dihydroquinolin-4-one with 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one. This similarity, despite variations in the substituents and their positions, suggests a potential starting point for exploring the impact of different modifications on the biological activity and physicochemical properties of the shared core scaffold. []

3-Methyl-1,4-disubstituted-piperidine analgesics

Compound Description: This series of compounds focuses on 3-methyl-4-(N-phenyl amido)piperidines, exploring their intravenous analgesic activity. A key finding is the methoxyacetamide pharmacophore's ability to confer optimal analgesic potency with a short duration of action. []

Relevance: While structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, this research emphasizes the exploration of structure-activity relationships in medicinal chemistry, focusing on the impact of subtle structural modifications on analgesic properties. This highlights the importance of systematically exploring different substituents and functionalities to optimize the desired biological activity profile. []

1-{4-Chloro-2-[2-(2-fluorophenyl)-1,3-dithiolan-2-yl]phenyl}-2-methyl-1H-imidazole-5-carbaldehyde

Compound Description: This compound incorporates an imidazole ring linked to a chlorophenyl group, which is further connected to a 1,3-dithiolane ring substituted with a 2-fluorophenyl group. The research focuses on its crystal structure analysis, revealing intermolecular interactions and packing arrangements. []

Relevance: While structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, this compound highlights the use of a 2-fluorophenyl substituent, emphasizing its potential relevance in diverse chemical contexts and its potential contribution to biological activity. This, along with the presence of other halogenated aromatic rings, suggests a potential area for exploring structure-activity relationships and biological activity modulation by varying the type and position of halogens in the target compound. []

6,8-Dimethyl-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (KC 6165)

Compound Description: This compound, KC 6165, is a 5-aryl-1,4-benzodiazepin-2-one derivative chosen as a model compound to study rotational isomerism and the transmission of electronic effects using NMR spectroscopy. []

Relevance: Similar to 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, KC 6165 incorporates a 2-fluorophenyl substituent, highlighting the importance of this structural feature in influencing molecular properties and potential biological activity. This similarity suggests that understanding the conformational preferences and electronic effects in KC 6165 could provide insights into the structure-activity relationships of the target compound. []

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

Compound Description: Talazoparib, also known as BMN 673, is a potent and orally bioavailable poly(ADP-ribose) polymerase (PARP) 1/2 inhibitor currently in clinical trials as an anticancer agent. []

Relevance: Although structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, Talazoparib shares the presence of a 4-fluorophenyl moiety. This highlights the importance of fluorinated aromatic rings in medicinal chemistry, particularly for developing anticancer agents. This structural similarity suggests a potential avenue for exploring the antitumor properties of 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one or its derivatives. []

7-Chloro-1,3-dihydro-5-(2-fluorophenyl)-1-methyl-2H-1,4-benzodiazepin-2-one (Fludiazepam)

Compound Description: Fludiazepam is a benzodiazepine drug known for its anti-anxiety effects. Its synthesis, involving a multi-step process starting from o-fluorobenzoic-14C acid, has been reported, focusing on incorporating a carbon-14 label for metabolic studies. []

Relevance: While structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, Fludiazepam incorporates a 2-fluorophenyl substituent, emphasizing its potential relevance in diverse chemical contexts and its potential contribution to biological activity. The presence of this group in a clinically used drug suggests the potential for exploring similar pharmacological profiles in the target compound or its derivatives. []

Compound Description: This series of compounds comprises pyrazole rings linked to 1,2,3-triazole and 4-thiazolidinone moieties. These compounds were synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and fungi. []

Relevance: Though structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, this study emphasizes the utilization of heterocyclic systems, specifically 1,2,3-triazoles and 4-thiazolidinones, for developing antimicrobial agents. This highlights the potential of incorporating similar heterocyclic moieties into the target compound's framework to modulate its biological activity and explore new pharmacological applications. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This series of compounds features a cyclohexa-1,4-diene core with a benzamide and a substituted sulfonamide group. The research explores their synthesis and reactions, including addition reactions with hydrogen halides and thiocyanate. []

Relevance: While structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, this study highlights the exploration of different reactions and functional group transformations in organic synthesis. The reactions studied, such as hydrohalogenation and thiocyanation, could potentially be applied to the target compound or its derivatives to introduce new substituents and modulate their biological activity. []

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (34)

Compound Description: This benzodiazepine derivative is a potent gamma-secretase inhibitor designed as a potential therapeutic agent for Alzheimer's disease. The research highlights the importance of the syn configuration of alpha-alkyl or aryl and beta-hydroxy or hydroxymethyl substituents for potent inhibitory activity. []

Relevance: While structurally distinct from 3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, this compound incorporates a 4-fluorophenyl group and a 3,4-difluorophenyl group, highlighting the importance of fluorinated aromatic rings in medicinal chemistry, particularly for developing central nervous system-active agents. This structural similarity suggests a potential avenue for exploring the biological activity of the target compound in similar therapeutic areas. []

5,6- (or 6,7-) Disubstituted-2-(fluorophenyl)quinolin-4-one derivatives

Compound Description: This series of compounds represents novel 2-phenylquinolin-4-one (2-PQ) derivatives designed and synthesized as potential antitumor agents. These compounds exhibit significant cytotoxic activity against various cancer cell lines. []

Properties

CAS Number

902623-77-2

Product Name

3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

IUPAC Name

3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]quinolin-4-one

Molecular Formula

C23H15F2NO2

Molecular Weight

375.375

InChI

InChI=1S/C23H15F2NO2/c24-17-11-9-15(10-12-17)22(27)19-14-26(13-16-5-1-3-7-20(16)25)21-8-4-2-6-18(21)23(19)28/h1-12,14H,13H2

InChI Key

DOEUVBYGKPCHTF-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.